Acetato de estradiol

Descripción general

Descripción

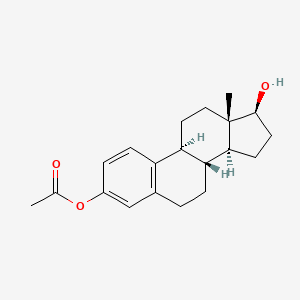

El acetato de estradiol es un medicamento estrogénico utilizado principalmente en la terapia hormonal para el tratamiento de los síntomas de la menopausia en las mujeres. Es un éster de estradiol, una hormona natural que es la forma más potente de todos los esteroides estrogénicos de los mamíferos. El this compound se considera un profármaco de estradiol, lo que significa que se convierte en estradiol en el cuerpo. Este compuesto es conocido por su papel en la regulación de varios procesos fisiológicos, incluidas las funciones reproductivas y sexuales .

Aplicaciones Científicas De Investigación

El acetato de estradiol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo de métodos cromatográficos.

Biología: El this compound se utiliza en estudios relacionados con la regulación hormonal y las funciones endocrinas.

Medicina: Se utiliza ampliamente en la terapia de reemplazo hormonal para mujeres menopáusicas y en el tratamiento de ciertos cánceres sensibles a las hormonas.

Industria: El this compound se utiliza en la industria farmacéutica para la formulación de medicamentos de terapia hormonal

Mecanismo De Acción

El acetato de estradiol ejerce sus efectos uniéndose a los receptores de estrógenos (ERα y ERβ) ubicados en varios tejidos, incluidos los senos, el útero, los ovarios, la piel, la próstata, los huesos, la grasa y el cerebro. Una vez unido, el complejo receptor-ligando entra en el núcleo de la célula diana y regula la transcripción génica, lo que lleva a la formación de ARN mensajero. Este ARNm luego interactúa con los ribosomas para producir proteínas específicas que ejercen los efectos del estradiol en la célula .

Análisis Bioquímico

Biochemical Properties

Estradiol acetate functions as an estrogen, binding to estrogen receptors in various tissues. It interacts with enzymes such as aromatase, which converts androgens into estrogens, and with proteins like sex hormone-binding globulin (SHBG), which regulates the bioavailability of estradiol. The compound also interacts with estrogen receptors (ERα and ERβ) in target cells, initiating a cascade of biochemical reactions that influence gene expression and cellular function .

Cellular Effects

Estradiol acetate exerts significant effects on various cell types, including those in the reproductive system, bone, and cardiovascular tissues. It influences cell signaling pathways, such as the MAPK and PI3K pathways, and modulates gene expression by binding to estrogen response elements in DNA. This interaction leads to changes in cellular metabolism, promoting cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, estradiol acetate binds to estrogen receptors, forming a receptor-ligand complex that translocates to the cell nucleus. This complex binds to specific DNA sequences, regulating the transcription of target genes. The compound can also activate non-genomic pathways by interacting with membrane-bound estrogen receptors, leading to rapid cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of estradiol acetate can vary over time. The compound is relatively stable, but its degradation can lead to a decrease in efficacy. Long-term studies have shown that estradiol acetate can maintain its effects on cellular function, including gene expression and cell proliferation, over extended periods .

Dosage Effects in Animal Models

The effects of estradiol acetate in animal models are dose-dependent. At lower doses, the compound promotes beneficial effects such as increased bone density and improved cardiovascular function. At higher doses, it can cause adverse effects, including an increased risk of hormone-sensitive cancers and cardiovascular events .

Metabolic Pathways

Estradiol acetate is metabolized in the liver, where it undergoes hydrolysis to release estradiol. Estradiol is then further metabolized into estrone and estriol, which are excreted in the urine. The compound also undergoes enterohepatic recirculation, which prolongs its presence in the body and enhances its effects .

Transport and Distribution

Estradiol acetate is transported in the bloodstream bound to proteins such as SHBG and albumin. It is distributed to various tissues, including the reproductive organs, bone, and cardiovascular system. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its uptake by target cells .

Subcellular Localization

Within cells, estradiol acetate and its active form, estradiol, are localized in both the cytoplasm and the nucleus. The compound’s interaction with estrogen receptors leads to its translocation to the nucleus, where it regulates gene transcription. Additionally, estradiol can interact with membrane-bound receptors, influencing cellular signaling pathways .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetato de estradiol se sintetiza mediante la esterificación del estradiol con anhídrido acético o cloruro de acetilo. La reacción normalmente ocurre en presencia de una base como la piridina o la trietilamina, que actúa como catalizador. Las condiciones de reacción a menudo implican reflujo de la mezcla a temperaturas elevadas para asegurar la esterificación completa .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. La producción industrial también incluye pasos de purificación como la recristalización o la cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de estradiol se somete a varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Reactivos y Condiciones Comunes:

Hidrólisis: El this compound se puede hidrolizar en condiciones ácidas o básicas para producir estradiol y ácido acético.

Oxidación: El this compound se puede oxidar para formar acetato de estrona utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: La reducción del this compound se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio para producir acetato de dihidroestradiol.

Productos Principales Formados:

Hidrólisis: Estradiol y ácido acético.

Oxidación: Acetato de estrona.

Reducción: Acetato de dihidroestradiol.

Comparación Con Compuestos Similares

El acetato de estradiol a menudo se compara con otros compuestos estrogénicos como:

Valerato de estradiol: Otro éster de estradiol utilizado en la terapia hormonal. Tiene una duración de acción más larga en comparación con el this compound.

Benzoato de estradiol: Conocido por su inicio rápido de acción pero duración más corta en comparación con el this compound.

Etinilestradiol: Una forma sintética de estradiol comúnmente utilizada en los anticonceptivos orales. .

El this compound es único en su perfil equilibrado de biodisponibilidad y duración de acción, lo que lo convierte en una opción preferida para la terapia de reemplazo hormonal .

Propiedades

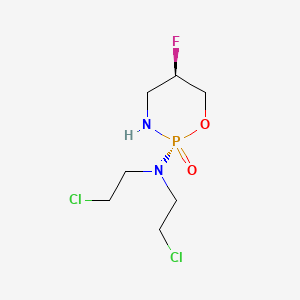

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXBMXJMKMWVRG-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045867 | |

| Record name | Estradiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity. | |

| Record name | Estradiol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4245-41-4 | |

| Record name | Estradiol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estradiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxy-1,3,5(10)-estratrien-17Ã?-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R97F5H93P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does estradiol acetate exert its effects in the body?

A1: Estradiol acetate is a prodrug of estradiol, the most potent naturally produced estrogen in premenopausal women. [] Once administered, estradiol acetate is converted into estradiol in the body. Estradiol then diffuses across cell membranes and binds to estrogen receptors (ERs) located in various tissues, including the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. [] This binding activates the ER complex, which then binds to specific DNA sequences called estrogen response elements (EREs). This interaction modulates the transcription of genes involved in female reproductive function, secondary sex characteristics, and other physiological processes. [, ]

Q2: How does the route of administration (e.g., oral, vaginal ring) affect estradiol acetate's activity?

A2: The route of administration influences estradiol acetate's pharmacokinetic profile and subsequent effects. Oral administration leads to absorption through the gastrointestinal tract, resulting in first-pass metabolism in the liver. [, ] In contrast, vaginal administration via a ring like Femring® allows for direct absorption into the local tissues and systemic circulation, bypassing first-pass metabolism. [, ] This difference in absorption and metabolism can lead to variations in the onset, duration of action, and systemic exposure to estradiol. [, ]

Q3: What is the molecular formula and weight of estradiol acetate?

A3: The molecular formula of estradiol acetate is C20H26O3, and its molecular weight is 314.41 g/mol.

Q4: What are the main clinical applications of estradiol acetate?

A6: Estradiol acetate, particularly in the form of Femring®, is primarily used for hormone therapy in postmenopausal women. [, ] It effectively alleviates moderate to severe vasomotor symptoms (e.g., hot flashes, night sweats) and treats symptoms of vulvar and vaginal atrophy associated with menopause. [, , ] Clinical trials have demonstrated its efficacy and safety profile in managing these conditions. [, , , , ]

Q5: What analytical techniques are commonly employed to determine estradiol acetate concentrations?

A9: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying estradiol acetate in various matrices, including serum. [, ] Different HPLC methods have been developed and validated to ensure accurate and reliable measurements of this compound in biological samples. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7,8-tris(4-Hydroxyphenyl)-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1242215.png)

![N-(phenylmethyl)-3-[3,4,6-trimethyl-1-(4-methylphenyl)-5-pyrazolo[3,4-b]pyridinyl]propanamide](/img/structure/B1242225.png)

![2-hydroxy-N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide](/img/structure/B1242226.png)

![methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)

![6-(4-Ethylphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1242234.png)

![4-[(5-Chloro-1,3-benzothiazol-2-yl)thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1242237.png)